
N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzodioxine ring fused with a carboxamide group, along with chloro and fluoro substituents on the phenyl ring, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the benzodioxine derivative is reacted with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Substitution Reactions: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions using appropriate halogenating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
化学反应分析
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced carboxamide groups.
Substitution: Substituted derivatives with new functional groups replacing the halogens.
科学研究应用
N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties allow for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
作用机制
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets. The compound may exert its effects by inhibiting or activating specific pathways, leading to desired biological outcomes.
相似化合物的比较
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: A compound with a similar phenyl ring substitution pattern but different core structure.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with similar substituents but a different heterocyclic core.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is unique due to its benzodioxine core, which imparts distinct chemical and physical properties compared to other similar compounds
属性
分子式 |
C15H11ClFNO3 |
|---|---|
分子量 |
307.70 g/mol |
IUPAC 名称 |
N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
InChI |
InChI=1S/C15H11ClFNO3/c16-11-8-9(4-5-12(11)17)18-15(19)10-2-1-3-13-14(10)21-7-6-20-13/h1-5,8H,6-7H2,(H,18,19) |
InChI 键 |
JAVDMGUBEXUDIH-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C=CC=C2O1)C(=O)NC3=CC(=C(C=C3)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


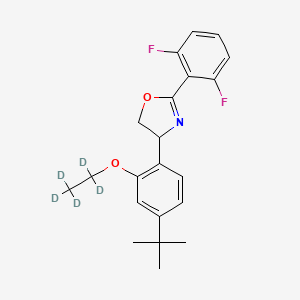

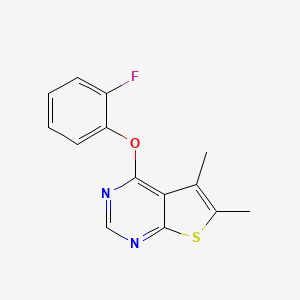
![[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea](/img/structure/B12411462.png)
![4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12411463.png)
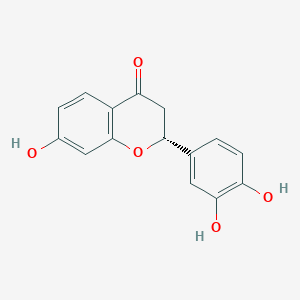
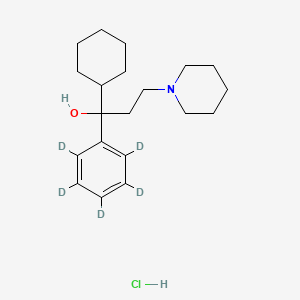
![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)
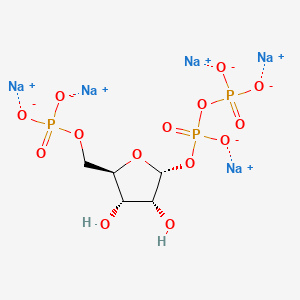

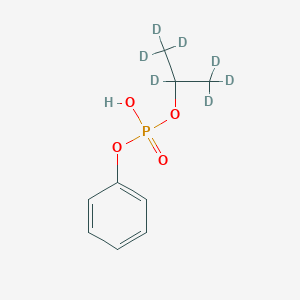

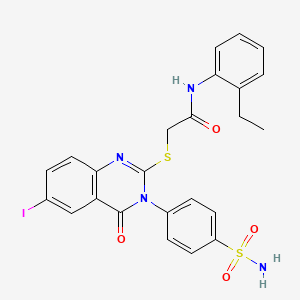
![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
